molecular formula C8H6N4O B1615295 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline CAS No. 300587-41-1

4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline

Cat. No. B1615295
M. Wt: 174.16 g/mol
InChI Key: LLFFDBWQFZHNAX-UHFFFAOYSA-N
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Description

4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline (DIOC) is a heterocyclic compound that contains a fused oxadiazole and cinnoline ring system. It has a molecular formula of C8H6N4O .


Molecular Structure Analysis

The molecular structure of 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline consists of a fused oxadiazole and cinnoline ring system. The average mass of the molecule is 174.159 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of various derivatives of 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline involves reactions with electrophilic agents and other chemicals, leading to the formation of complex heterocyclic structures. These reactions are significant for understanding the chemical properties and potential applications of these compounds (Klenov et al., 2011).

Material Science Applications

  • Investigations into the electrochemical properties of new conjugated polymers containing benzo[c]cinnoline and oxadiazole moieties have shown potential for use in OLED applications. This research underscores the importance of these compounds in the development of new materials with specific electronic properties (Chen et al., 2011).

Potential in Pharmaceutical Research

  • Some studies have evaluated the antimicrobial activities of cinnoline derivatives, highlighting their potential as anti-malarial and anti-bacterial agents. This suggests that derivatives of 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline might have pharmaceutical applications, particularly in the development of new antimicrobial drugs (Unnissa et al., 2015).

Crystal Structure Analysis

  • Crystal structure analysis of derivatives of 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline provides insights into the molecular geometry and bonding characteristics of these compounds, which is crucial for understanding their reactivity and potential applications in various fields (Willer et al., 2012).

properties

IUPAC Name

4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c1-2-7-8(12-13-11-7)5-3-4-9-10-6(1)5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFFDBWQFZHNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C3=C1N=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344852
Record name 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline

CAS RN

300587-41-1
Record name 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 2
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 3
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 4
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 5
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 6
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline

Citations

For This Compound
2
Citations
VA Samsonov - Chemistry of Heterocyclic Compounds, 2004 - Springer
α-Isonitroso ketones, derivatives of tetrahydrobenzofurazan and furoxan, react with aldehydes (acetaldehyde and propionaldehyde) and morpholine to form derivatives of …
Number of citations: 10 link.springer.com
D Chen, C Wang, L Guo, W Mo, Y Xin, H Cao, C Mu… - Aquaculture, 2022 - Elsevier
The maintenance of homeostasis is central for the survival of organisms under exposure to various types of stress, toxicants, and pathogens, and small metabolites often play key roles …
Number of citations: 2 www.sciencedirect.com

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